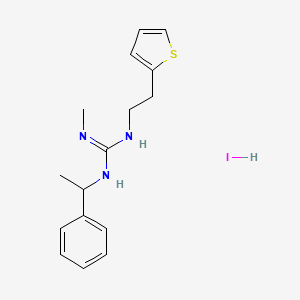![molecular formula C18H29N3O2S B7682240 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The exact mechanism of action of 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one is not fully understood. However, it is believed to act by inhibiting the release of inflammatory mediators, such as prostaglandins and cytokines. It also appears to modulate the activity of ion channels, such as sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. In addition, it has been found to reduce the frequency and severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one in lab experiments is its well-known synthesis method, which allows for easy and reproducible preparation of the compound. Another advantage is its multiple biological activities, which make it a versatile tool for studying various physiological and pathological processes. However, one limitation is the lack of knowledge about its exact mechanism of action, which makes it difficult to interpret some of the experimental results.
Orientations Futures
There are several future directions for research on 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one. One direction is to investigate its potential use in the treatment of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Another direction is to explore its anticonvulsant effects further and determine its potential use in the treatment of epilepsy. Additionally, more studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Finally, the development of more potent and selective derivatives of this compound may lead to the discovery of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one involves the reaction of 2-ethyl-4-methylthiazole-5-carboxylic acid with piperazine and 2-chloromethyl oxirane. The reaction is carried out in the presence of a base and a solvent, such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and pain-related disorders. It has also been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Propriétés
IUPAC Name |
1-[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-2-17-19-15(14-24-17)13-20-8-10-21(11-9-20)18(22)7-6-16-5-3-4-12-23-16/h14,16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWSEWBKXFBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCN(CC2)C(=O)CCC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)

![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)